molecular formula C13H12BrNO2 B11792714 Methyl 5-(4-bromobenzyl)-1H-pyrrole-2-carboxylate

Methyl 5-(4-bromobenzyl)-1H-pyrrole-2-carboxylate

Cat. No.: B11792714
M. Wt: 294.14 g/mol
InChI Key: BHWWNZTUOAVDED-UHFFFAOYSA-N
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Description

Methyl 5-(4-bromobenzyl)-1H-pyrrole-2-carboxylate is an organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of a bromobenzyl group attached to the pyrrole ring, which is further esterified with a methyl group at the carboxylate position. Pyrrole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(4-bromobenzyl)-1H-pyrrole-2-carboxylate typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Bromobenzyl Group: The bromobenzyl group can be introduced via a Friedel-Crafts alkylation reaction, where 4-bromobenzyl chloride reacts with the pyrrole ring in the presence of a Lewis acid catalyst such as aluminum chloride.

    Esterification: The final step involves the esterification of the carboxylate group with methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The bromine atom in the bromobenzyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.

Major Products

    Oxidation: Benzyl alcohol, benzaldehyde.

    Reduction: Corresponding alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-(4-bromobenzyl)-1H-pyrrole-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of Methyl 5-(4-bromobenzyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The bromobenzyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The pyrrole ring can also participate in hydrogen bonding and π-π interactions, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(4-chlorobenzyl)-1H-pyrrole-2-carboxylate
  • Methyl 5-(4-fluorobenzyl)-1H-pyrrole-2-carboxylate
  • Methyl 5-(4-methylbenzyl)-1H-pyrrole-2-carboxylate

Uniqueness

Methyl 5-(4-bromobenzyl)-1H-pyrrole-2-carboxylate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. Bromine is a larger halogen compared to chlorine and fluorine, which can lead to different steric and electronic effects. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new derivatives with enhanced properties.

Properties

Molecular Formula

C13H12BrNO2

Molecular Weight

294.14 g/mol

IUPAC Name

methyl 5-[(4-bromophenyl)methyl]-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C13H12BrNO2/c1-17-13(16)12-7-6-11(15-12)8-9-2-4-10(14)5-3-9/h2-7,15H,8H2,1H3

InChI Key

BHWWNZTUOAVDED-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(N1)CC2=CC=C(C=C2)Br

Origin of Product

United States

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